molecular formula C17H20N2O3 B7177377 N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B7177377
M. Wt: 300.35 g/mol
InChI Key: HREMQVBDVXGGOL-UHFFFAOYSA-N
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Description

N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-9-16(18-22-12)21-11-17(20)19(2)15-8-7-13-5-3-4-6-14(13)10-15/h3-6,9,15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREMQVBDVXGGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)OCC(=O)N(C)C2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclodehydration of appropriate precursors in the presence of sulfuric acid.

    Attachment of the naphthalene moiety: This step involves the reaction of the oxazole derivative with a naphthalene-based compound under specific conditions.

    Methylation and acetamide formation: The final steps involve methylation and the formation of the acetamide group through reactions with methylating agents and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

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